An In-depth Technical Guide to the Synthesis of tert-butyl N-(1,2-dithiolan-4-yl)carbamate
An In-depth Technical Guide to the Synthesis of tert-butyl N-(1,2-dithiolan-4-yl)carbamate
Abstract
This technical guide provides a comprehensive and in-depth overview of a reliable and efficient synthetic pathway for tert-butyl N-(1,2-dithiolan-4-yl)carbamate. This compound is a valuable building block in medicinal chemistry and drug development, primarily owing to the presence of the redox-active 1,2-dithiolane moiety and the versatile Boc-protected amine. The guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development. It details the underlying chemical principles, provides a robust experimental protocol, and includes critical field-proven insights to ensure successful synthesis.
Introduction: The Significance of the 1,2-Dithiolane Moiety
The 1,2-dithiolane ring is a five-membered cyclic disulfide that is the core structural feature of several biologically important molecules, including the essential cofactor lipoic acid and asparagusic acid found in asparagus.[1] The inherent ring strain in the 1,2-dithiolane forces the disulfide bond into a conformation with a low dihedral angle, rendering it more susceptible to reduction by biological thiols such as glutathione. This reactivity is crucial for its role in various cellular processes and has been exploited in the design of therapeutic agents and drug delivery systems.[2][3]
The incorporation of a tert-butoxycarbonyl (Boc) protected amine at the 4-position of the 1,2-dithiolane ring provides a versatile handle for further chemical modification, such as peptide synthesis.[4][5][6] The Boc protecting group is widely used in organic synthesis due to its stability under a broad range of conditions and its facile removal under mild acidic conditions.[][8][9] This guide will delineate a two-stage synthetic approach to tert-butyl N-(1,2-dithiolan-4-yl)carbamate, commencing with the synthesis of the key intermediate, 1,2-dithiolan-4-amine hydrochloride, followed by the Boc-protection of the amino group.
Synthetic Pathway Overview
The synthesis of tert-butyl N-(1,2-dithiolan-4-yl)carbamate is most effectively achieved through a two-step sequence starting from a suitable precursor to form the 1,2-dithiolane ring, followed by the protection of the amine functionality. A common and reliable precursor for the 1,2-dithiolane core is a 1,3-dithiol, which can be oxidized to form the cyclic disulfide.[1][3] The subsequent Boc-protection is a standard and high-yielding reaction.
The overall synthetic transformation is depicted below:
Figure 1: Overall synthetic workflow for tert-butyl N-(1,2-dithiolan-4-yl)carbamate.
Experimental Protocols and Mechanistic Insights
Stage 1: Synthesis of 1,2-Dithiolan-4-amine Hydrochloride
The key intermediate, 1,2-dithiolan-4-amine hydrochloride, can be synthesized from commercially available starting materials. While the hydrochloride salt itself is commercially available, understanding its synthesis provides greater control and flexibility in a research setting.[10] A common route involves the formation of a 1,3-dithiol precursor followed by oxidative cyclization.
3.1.1. Step-by-Step Protocol: Synthesis of 1,2-Dithiolan-4-amine Hydrochloride
A plausible synthetic route starts from 2,3-dibromopropan-1-ol.
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Thiolation: React 2,3-dibromopropan-1-ol with a thiolating agent, such as sodium hydrosulfide (NaSH), to displace the bromide ions and form 1,3-dimercaptopropan-2-ol.
-
Oxidative Cyclization: The resulting 1,3-dithiol is then subjected to mild oxidation to form the 1,2-dithiolane ring. Common oxidizing agents for this transformation include iodine or air in the presence of a catalyst.
-
Conversion to Amine: The hydroxyl group can be converted to an amino group via a mesylate or tosylate intermediate, followed by displacement with an amine source (e.g., ammonia or a protected amine equivalent) and subsequent deprotection.
-
Formation of Hydrochloride Salt: The final amine is treated with hydrochloric acid to yield the stable hydrochloride salt.
Causality Behind Experimental Choices:
-
Choice of Thiolating Agent: Sodium hydrosulfide is a readily available and effective nucleophile for the displacement of alkyl halides to form thiols.
-
Oxidative Cyclization Conditions: The use of mild oxidizing agents like iodine is crucial to prevent over-oxidation of the sulfur atoms. The reaction is often carried out in a dilute solution to favor intramolecular cyclization over intermolecular polymerization.[3]
-
Amine Introduction: The conversion of the alcohol to an amine via a sulfonate ester is a standard and reliable method in organic synthesis. This two-step process generally proceeds with good yields.
-
Salt Formation: The formation of the hydrochloride salt enhances the stability and handling of the free amine, which can be prone to oxidation and decomposition.
Stage 2: Synthesis of tert-butyl N-(1,2-dithiolan-4-yl)carbamate
This stage involves the protection of the amino group of 1,2-dithiolan-4-amine using di-tert-butyl dicarbonate (Boc₂O). This is a robust and widely employed method for the introduction of the Boc protecting group.[][8][11]
3.2.1. Step-by-Step Protocol: Boc-Protection
-
Reaction Setup: To a solution of 1,2-dithiolan-4-amine hydrochloride in a suitable solvent (e.g., a mixture of dioxane and water, or dichloromethane), add a base (e.g., sodium bicarbonate, sodium hydroxide, or triethylamine) to neutralize the hydrochloride and free the amine.
-
Addition of Boc₂O: Add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture. The reaction is typically stirred at room temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure tert-butyl N-(1,2-dithiolan-4-yl)carbamate.
Causality Behind Experimental Choices:
-
Solvent System: A biphasic system like dioxane/water or a single organic solvent like dichloromethane is commonly used. The choice depends on the solubility of the starting materials and reagents.
-
Base: A base is required to neutralize the hydrochloride salt and to scavenge the acid formed during the reaction. The choice of base can influence the reaction rate and side product formation. Inorganic bases like sodium bicarbonate are often preferred for their ease of removal during work-up.[]
-
Boc₂O: Di-tert-butyl dicarbonate is the most common reagent for Boc-protection due to its high reactivity and the fact that the byproducts (tert-butanol and carbon dioxide) are volatile and easily removed.[9][11]
-
Purification: Column chromatography is an effective method for purifying the final product and removing any unreacted starting materials or byproducts.
Quantitative Data Summary
The following table summarizes the typical quantitative data for the Boc-protection step. Yields for the synthesis of the starting amine can vary depending on the specific route chosen.
| Reagent/Parameter | Molar Equivalents | Typical Yield (%) | Notes |
| 1,2-Dithiolan-4-amine HCl | 1.0 | - | Starting material |
| Di-tert-butyl dicarbonate (Boc₂O) | 1.1 - 1.5 | 85-95 | A slight excess ensures complete reaction. |
| Base (e.g., NaHCO₃) | 2.0 - 3.0 | - | Sufficient to neutralize the HCl and the generated acid. |
| Reaction Time | - | - | Typically 2-12 hours at room temperature. |
| Purification | - | - | Column chromatography on silica gel. |
Conclusion
The synthesis of tert-butyl N-(1,2-dithiolan-4-yl)carbamate is a straightforward and high-yielding process that can be reliably performed in a standard laboratory setting. The key to a successful synthesis lies in the careful execution of the Boc-protection of the 1,2-dithiolan-4-amine precursor. This guide has provided a detailed protocol, along with the underlying scientific rationale for the experimental choices, to empower researchers to confidently synthesize this valuable molecule for their drug discovery and development endeavors. The versatile nature of both the 1,2-dithiolane ring and the Boc-protected amine makes this compound a highly attractive building block for the construction of more complex and biologically active molecules.
References
- Nikitjuka, A., & Žalubovskis, R. (n.d.). Synthesis of Boc-protected 4-amino-1,2-dithiolane-4-carboxylic 15 as a precursor of Adt. ResearchGate.
-
Nikitjuka, A., et al. (2023). May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor? PMC. [Link]
-
Caciagli, V., et al. (2001). Exploring the interest of 1,2-dithiolane ring system in peptide chemistry. Synthesis of a chemotactic tripeptide and x-ray crystal structure of a 4-amino-1,2-dithiolane-4-carboxylic acid derivative. PubMed. [Link]
-
Formaggio, F., et al. (2002). Synthesis of 1,2-Dithiolane Analogues of Leucine for Potential Use in Peptide Chemistry. Organic Letters - ACS Publications. [Link]
-
Yang, J. W., et al. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure. [Link]
-
Körber, N., et al. (2020). Synthesis of functional 1,2-dithiolanes from 1,3-bis-tert- butyl thioethers. The Royal Society of Chemistry. [Link]
-
Brack, K., et al. (2018). Synthesis and Characterization of 1,2-Dithiolane Modified Self-Assembling Peptides. PMC. [Link]
-
Caciagli, V., et al. (2000). 4-Amino-1,2-dithiolane-4-carboxylic acid (Adt) as cysteine conformationally restricted analogue. Synthetic protocol for Adt containing peptides. PubMed. [Link]
-
Pittelkow, M. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Michael Pittelkow. [Link]
-
Synthonix. (n.d.). 1,2-Dithiolan-4-amine hydrochloride. Synthonix. [Link]
- Google Patents. (n.d.). CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
-
ResearchGate. (n.d.). ChemInform Abstract: 4-Amino-1,2-dithiolane-4-carboxylic Acid (Adt) as Cysteine Conformationally Restricted Analogue. Synthetic Protocol for Adt Containing Peptides. ResearchGate. [Link]
-
Wikipedia. (n.d.). 1,2-Dithiolane. Wikipedia. [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Chemistry Steps. (2023). Boc Protecting Group for Amines. Chemistry Steps. [Link]
- Google Patents. (n.d.). CN102020589A - Tert-butyl carbamate derivative and preparation method and application thereof.
-
MDPI. (2023). May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor?. MDPI. [Link]
-
ResearchGate. (n.d.). (PDF) tert-Butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate. ResearchGate. [Link]
Sources
- 1. 1,2-Dithiolane - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Exploring the interest of 1,2-dithiolane ring system in peptide chemistry. Synthesis of a chemotactic tripeptide and x-ray crystal structure of a 4-amino-1,2-dithiolane-4-carboxylic acid derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 4-Amino-1,2-dithiolane-4-carboxylic acid (Adt) as cysteine conformationally restricted analogue. Synthetic protocol for Adt containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 10. Synthonix, Inc > Synthons > 1,2-Dithiolan-4-amine hydrochloride - [D94263] [synthonix.com]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
